7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate
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Overview
Description
7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate is an organic compound with the molecular formula C20H35O4 It is a member of the ester family, characterized by the presence of an ethoxycarbonyl group attached to a dodec-4-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxycarbonyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine
- 6-Acetyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine
- Benzofuran derivatives
Uniqueness
7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long carbon chain and ethoxycarbonyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62456-97-7 |
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Molecular Formula |
C20H35O4- |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
7-ethoxycarbonyl-2-pentyldodec-4-enoate |
InChI |
InChI=1S/C20H36O4/c1-4-7-9-13-17(19(21)22)14-11-12-16-18(15-10-8-5-2)20(23)24-6-3/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
NNNRAOSFDQJQPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(CC=CCC(CCCCC)C(=O)OCC)C(=O)[O-] |
Origin of Product |
United States |
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